Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate
Overview
Description
Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate: is a heterobifunctional, PEGylated crosslinker. It features a hydroxyl group at one end and a tert-butyl-protected carboxylic acid at the other. This compound is known for its hydrophilic polyethylene glycol (PEG) linker, which facilitates solubility in biological applications .
Mechanism of Action
Target of Action
Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is a heterobifunctional, PEGylated crosslinker . It is primarily used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . The primary targets of this compound are therefore the molecules it is designed to link together.
Mode of Action
This compound features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other . The t-butyl-protected carboxylic acid can be deprotected under acidic conditions . This allows the compound to form a covalent bond with its target molecule, effectively linking the two together.
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific molecules it is used to link together. As a pegylated crosslinker, it is often used to increase the solubility of hydrophobic compounds in biological applications .
Pharmacokinetics
As a pegylated compound, it is likely to have improved solubility and stability compared to non-pegylated compounds . This could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a covalent bond between two molecules, effectively linking them together . This can be used to modify the properties of the linked molecules, such as their solubility, stability, or biological activity.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The t-butyl-protected carboxylic acid group can be deprotected under acidic conditions , which would allow the compound to form a covalent bond with its target molecule. Therefore, the pH of the environment could potentially influence the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
It is known that it can be used for bioconjugation This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Given its use in bioconjugation , it may influence cell function by interacting with various cellular components
Molecular Mechanism
It is known to be used in bioconjugation , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate typically involves the reaction of polyethylene glycol (PEG) with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are employed to remove the tert-butyl protecting group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of the free carboxylic acid.
Scientific Research Applications
Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is widely used in scientific research due to its versatility:
Chemistry: Used as a building block for the synthesis of small molecules and conjugates.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Incorporated into antibody-drug conjugates and proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation.
Industry: Utilized in the development of novel materials and surface immobilization techniques.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate: Features an amino group instead of a hydroxyl group.
tert-Butyl 1-hydroxy-3,6,9,12,15,18-hexaoxahenicosan-21-oate: Contains a longer PEG chain.
Uniqueness
Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is unique due to its specific PEG chain length and functional groups, which provide a balance of hydrophilicity and reactivity. This makes it particularly useful in applications requiring solubility and bioconjugation .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h16H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRDXEGYAVAMLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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